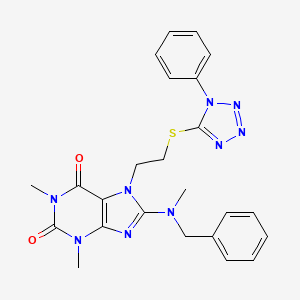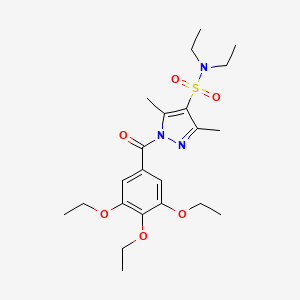![molecular formula C17H16N2O3S2 B2662274 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-50-4](/img/structure/B2662274.png)
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core
Vorbereitungsmethoden
The synthesis of 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization at specific positions to introduce the ethyl, hydroxy, and carboxamide groups. Common reagents used in these reactions include organolithium reagents, halogenating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Condensation: The carboxamide group can participate in condensation reactions to form imines or amides with appropriate reagents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit a particular enzyme involved in disease progression, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can be compared to other thieno[3,2-b]pyridine derivatives. Similar compounds include:
4-ethyl-7-hydroxy-N-phenyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate:
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-sulfonamide: The carboxamide group is replaced with a sulfonamide group, which may enhance its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-ethyl-7-hydroxy-N-(3-methylsulfanylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-19-12-7-8-24-15(12)14(20)13(17(19)22)16(21)18-10-5-4-6-11(9-10)23-2/h4-9,20H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQTNATLCJDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=CC=C3)SC)O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)
![N-(4-methoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2662194.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2662199.png)



![6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2662207.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2662208.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2662209.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)
![2-chloro-N-{[1-(2-methoxyacetyl)azetidin-3-yl]methyl}acetamide](/img/structure/B2662212.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2662213.png)
![[4-Fluoro-2-(propoxymethyl)phenyl]methanamine](/img/structure/B2662214.png)
